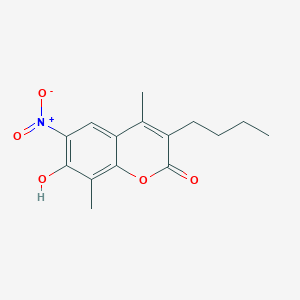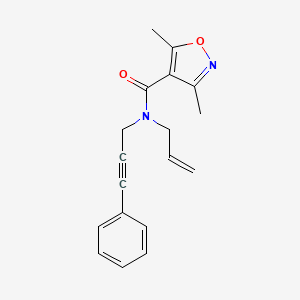
3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one
Descripción general
Descripción
3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of oxygen-containing heterocycles widely found in nature and have been used in various medicinal and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the Pechmann reaction conditions to achieve high yields and purity. This may include the use of green solvents and catalysts to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The nitro group at the 6-position can be reduced to an amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Formation of 3-butyl-7-oxo-4,8-dimethyl-6-nitro-2H-chromen-2-one.
Reduction: Formation of 3-butyl-7-hydroxy-4,8-dimethyl-6-amino-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Investigated for its antimicrobial, antioxidant, and anticancer properties.
Medicine: Potential use as an anti-inflammatory and anticoagulant agent.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes
Mecanismo De Acción
The biological activity of 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Lacks the butyl and nitro groups, resulting in different biological activities.
3-butyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one: Lacks the nitro group, which affects its reactivity and biological properties.
3-butyl-7-hydroxy-4,8-dimethyl-6-amino-2H-chromen-2-one: Formed by the reduction of the nitro group, exhibiting different biological activities
Uniqueness
The presence of the butyl and nitro groups in 3-butyl-7-hydroxy-4,8-dimethyl-6-nitro-2H-chromen-2-one imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits distinguish it from other coumarin derivatives .
Propiedades
IUPAC Name |
3-butyl-7-hydroxy-4,8-dimethyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-4-5-6-10-8(2)11-7-12(16(19)20)13(17)9(3)14(11)21-15(10)18/h7,17H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFWPCXKUBHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC(=C(C(=C2OC1=O)C)O)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenyl)ethanone](/img/structure/B3912647.png)
![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 2-nitrobenzoate](/img/structure/B3912654.png)

![2-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}ethyl acetate](/img/structure/B3912665.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]-3-phenylpropanoic acid](/img/structure/B3912671.png)

![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3912683.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3912696.png)
![4-[(4Z)-4-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3912702.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912712.png)
![1-(2-fluoro-4-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3912714.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE](/img/structure/B3912720.png)
![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3912730.png)
![2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B3912735.png)
